5-(4-Acetylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one
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Overview
Description
5-(4-acetylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring substituted with an acetylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-acetylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 1-acetylpiperazine with a suitable triazine precursor under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an acetylpiperazine in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-acetylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized triazine derivatives .
Scientific Research Applications
5-(4-acetylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-acetylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-acetylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one: Similar structure but different substitution pattern.
5-(4-methylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one: Methyl group instead of acetyl group.
5-(4-ethylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one: Ethyl group instead of acetyl group.
Uniqueness
5-(4-acetylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N5O2 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H13N5O2/c1-7(15)13-2-4-14(5-3-13)8-6-10-12-9(16)11-8/h6H,2-5H2,1H3,(H,11,12,16) |
InChI Key |
WLMPSGWGSDNASR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)NN=C2 |
Origin of Product |
United States |
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